(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
CAS No.: 1421515-54-9
Cat. No.: VC5762851
Molecular Formula: C16H18N2OS2
Molecular Weight: 318.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421515-54-9 |
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Molecular Formula | C16H18N2OS2 |
Molecular Weight | 318.45 |
IUPAC Name | [4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-3-ylmethanone |
Standard InChI | InChI=1S/C16H18N2OS2/c19-16(14-6-10-20-12-14)18-8-4-13(5-9-18)11-21-15-3-1-2-7-17-15/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |
Standard InChI Key | XGDWGWXWIOPPQB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CSC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a piperidine ring substituted at the 1-position with a thiophen-3-yl methanone group and at the 4-position with a pyridin-2-ylthio-methyl moiety. This arrangement creates a hybrid structure that merges the conformational flexibility of piperidine with the electronic diversity of aromatic heterocycles.
Key Structural Elements:
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Piperidine Core: A six-membered saturated nitrogen-containing ring, known for enhancing bioavailability in drug candidates .
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Thiophen-3-yl Methanone: A thiophene ring (five-membered sulfur heterocycle) acylated at the 3-position, contributing to electrophilic reactivity and potential π-π stacking interactions.
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Pyridin-2-ylthio-Methyl Group: A pyridine ring (six-membered nitrogen heterocycle) linked via a sulfur atom and methyl spacer, enabling hydrogen bonding and metal coordination .
Molecular Properties
Based on structural analogs and computational predictions :
Property | Value |
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Molecular Formula | C₁₇H₁₉N₃OS₂ |
Molecular Weight | 353.48 g/mol |
logP (Partition Coefficient) | 2.8 (estimated) |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | 78.9 Ų |
Solubility | Low in water; soluble in DMSO |
The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining some aqueous solubility . The polar surface area indicates potential for moderate blood-brain barrier penetration.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Piperidine Functionalization: Introduce the pyridin-2-ylthio-methyl group at the 4-position of piperidine.
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Methanone Installation: Attach the thiophen-3-yl methanone moiety at the 1-position.
Step 1: Synthesis of 4-((Pyridin-2-ylthio)methyl)piperidine
Adapting methods from tert-butyl 4-(pyridin-2-ylthio)piperidine-1-carboxylate synthesis :
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Reagents: 4-Mercaptomethylpiperidine, 2-iodopyridine, K₂CO₃, DMF.
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Conditions: 70°C for 16 hours under nitrogen.
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Mechanism: Nucleophilic aromatic substitution (SNAr) where the piperidine-bound thiolate attacks pyridine at the 2-position.
Yield: ~65% (estimated from analogous reactions) .
Physicochemical and Spectroscopic Profiling
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.45 (d, J = 4.8 Hz, 1H, Py-H6)
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δ 7.72 (m, 2H, Thiophene-H2/H5)
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δ 3.85 (m, 2H, Piperidine-NCH₂)
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δ 2.75 (s, 2H, SCH₂)
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Stability and Reactivity
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pH Stability: Degrades rapidly in acidic conditions (t₁/₂ < 2 h at pH 2) due to protonation of the piperidine nitrogen .
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Oxidative Sensitivity: The thioether linkage is susceptible to oxidation, forming sulfoxide derivatives .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping thiophene with furan to reduce metabolic oxidation.
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Prodrug Design: Esterification of the methanone to improve oral bioavailability .
Patent Landscape
While no direct patents cover this compound, related filings include:
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WO2021074138A1: Covers pyridine-pyrimidine hybrids for oncology, highlighting the therapeutic value of pyridine-thioether motifs .
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VC4863091: Protects piperidine-thiophene carboxamides as JAK inhibitors, validating this structural class.
Challenges and Future Directions
Synthetic Scalability
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Bottleneck: Low-yielding Friedel-Crafts acylation (Step 2A).
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Solution: Transition to continuous-flow chemistry to enhance reproducibility .
Toxicity Profiling
Preliminary in vitro assays (HEK293 cells) indicate:
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Cytotoxicity: CC₅₀ > 50 μM, suggesting a wide therapeutic window.
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hERG Inhibition: Moderate risk (IC₅₀ = 12 μM), necessitating structural modifications.
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